molecular formula C12H16N2O2 B1438456 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 1170520-94-1

7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Cat. No.: B1438456
CAS No.: 1170520-94-1
M. Wt: 220.27 g/mol
InChI Key: OJVZPMLBOVODEB-UHFFFAOYSA-N
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Description

7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 .

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches

Several studies have focused on the synthesis of 1,5-benzoxazepin derivatives, highlighting their importance in medicinal chemistry and organic synthesis. For instance, methods for synthesizing 1-phenyl-1,5-dihydro-2,4-benzoxazepin-3(4H)-ones and their chloro-substituted analogs have been developed, showcasing the reactivity of these compounds in various media (Fontanella & Mariani, 1975). Another study provided a practical method for synthesizing an orally active CCR5 antagonist, demonstrating the utility of benzoxazepine derivatives in drug development (Ikemoto et al., 2005).

Characterization and Properties

The structural and conformational analyses of substituted 2,3-dihydro-[1,5]benzoxazepin-4(5H)-one derivatives have been performed, revealing insights into their chemical properties and potential applications (Ott et al., 1991).

Potential Pharmacological Applications

Anticancer Activity

Research into benzoxazepine derivatives has shown promising results in the field of cancer treatment. For example, some new 2,3-dihydro-1,5-benzoxazepines have been synthesized and evaluated for their anticancer properties, particularly against breast cancer cells, showing potent cytotoxicity and inducing cell cycle arrest (Odame et al., 2021).

Dopaminergic Activity

Dopaminergic activity of substituted benzazepines has been investigated, with certain compounds synthesized and evaluated as agonists for central and peripheral dopamine receptors. This suggests their potential use in the development of drugs targeting dopaminergic pathways (Pfeiffer et al., 1982).

Chemical and Physical Studies

NMR Spectra and Conformational Analysis

Detailed NMR spectroscopic analysis and conformational studies of benzoxazepin derivatives offer deep insights into their structure and chemical behavior, which is crucial for designing compounds with desired properties (Braun & Müller, 2004).

Properties

IUPAC Name

7-amino-3,3,5-trimethyl-2H-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2)7-16-10-5-4-8(13)6-9(10)14(3)11(12)15/h4-6H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVZPMLBOVODEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)N)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 2
7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 3
7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 4
7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 5
7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 6
7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

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